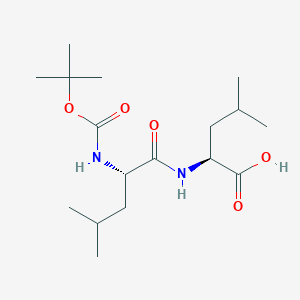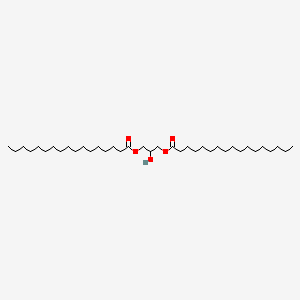
(3-Heptadecanoyloxy-2-hydroxypropyl) heptadecanoate
描述
其分子式为 C37H72O5,分子量为 596.96 g/mol 。该化合物是一种甘油脂,是脂类的一种,在生物膜和能量储存中发挥着至关重要的作用。
准备方法
合成路线和反应条件
二十七烷酸二甘油酯可以通过甘油与十七烷酸的酯化反应合成。反应通常涉及使用硫酸或对甲苯磺酸等催化剂来促进酯化过程。反应在回流条件下进行,其中甘油和十七烷酸在催化剂存在下一起加热,直到形成所需的二十七烷酸二甘油酯 。
工业生产方法
在工业环境中,二十七烷酸二甘油酯可以使用类似的酯化方法,但规模更大。该过程涉及将甘油和十七烷酸连续送入反应器,在反应器中混合并在催化剂存在下加热。然后通过蒸馏或其他分离技术提纯反应混合物,以获得高纯度的二十七烷酸二甘油酯 。
化学反应分析
反应类型
二十七烷酸二甘油酯会经历各种化学反应,包括:
氧化: 二十七烷酸二甘油酯可以氧化形成相应的羧酸。
还原: 还原反应可以将二十七烷酸二甘油酯转化为醇。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
主要形成的产物
氧化: 十七烷酸。
还原: 十七烷醇。
水解: 甘油和十七烷酸.
科学研究应用
二十七烷酸二甘油酯在科学研究中具有多种应用,包括:
化学: 用作研究脂类行为和相互作用的模型化合物。
生物学: 研究其在细胞膜和能量储存中的作用。
医学: 探索其潜在的治疗应用,如在药物递送系统中。
工业: 用于生产化妆品、食品添加剂和其他商业产品.
作用机制
二十七烷酸二甘油酯通过与生物膜和酶相互作用发挥其作用。它可以被掺入脂双层中,影响膜流动性和通透性。此外,二十七烷酸二甘油酯可以被脂肪酶代谢以释放甘油和十七烷酸,它们在各种代谢途径中被进一步利用 .
相似化合物的比较
类似化合物
三庚酸甘油酯: 具有三个庚酸链的甘油三酯。
十七烷酸: 具有 17 个碳链的饱和脂肪酸。
甘油: 一种简单的多元醇化合物。
独特性
二十七烷酸二甘油酯因其作为具有两个十七烷酸链的二酰基甘油的特定结构而独一无二。这种结构赋予了其独特的物理和化学性质,使其在研究和工业中的特定应用中具有价值 .
属性
IUPAC Name |
(3-heptadecanoyloxy-2-hydroxypropyl) heptadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-33-35(38)34-42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSOLIGXMKFAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233338 | |
| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(17:0/0:0/17:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0093791 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71431-35-1 | |
| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71431-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
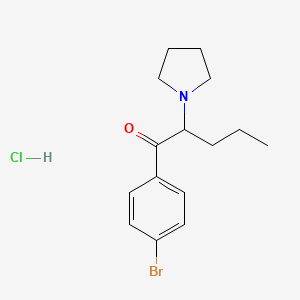
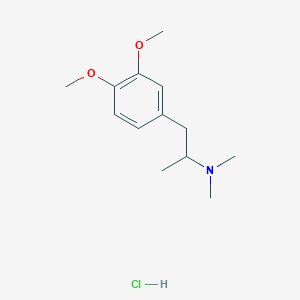
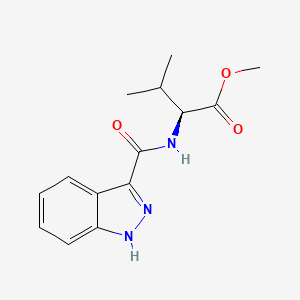
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)



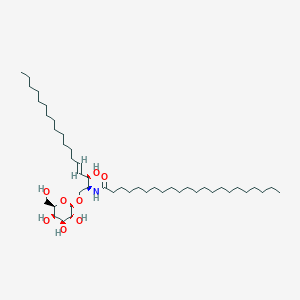
![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)
